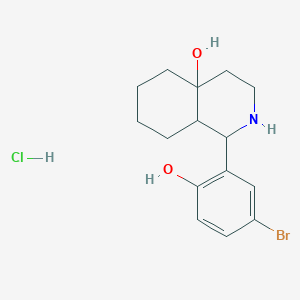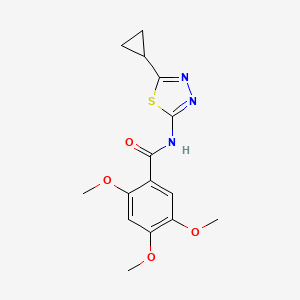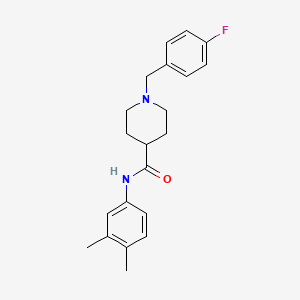![molecular formula C20H33ClN2O3 B6107101 N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B6107101.png)
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a methoxyphenoxy group. It is often used in chemical and biological studies due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-(chloromethyl)-2-methoxyphenol to form an intermediate. This intermediate is then reacted with cyclohexylamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride include:
- N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide
- N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in research settings where precise interactions and outcomes are required .
Properties
IUPAC Name |
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)22-19(23)14-25-17-11-10-15(12-18(17)24-4)13-21-16-8-6-5-7-9-16;/h10-12,16,21H,5-9,13-14H2,1-4H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHMPJZUCGZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2CCCCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6107076.png)
![1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one](/img/structure/B6107094.png)

![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)

![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)
![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)
